molecular formula C9H9N3S B2366683 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine CAS No. 94284-47-6

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B2366683
CAS No.: 94284-47-6
M. Wt: 191.25
InChI Key: PQIKKMHGTBYZLC-UHFFFAOYSA-N
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Description

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions include various substituted thiazoles and pyridines, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridine and thiazole ring makes it a versatile scaffold for the development of new therapeutic agents and industrial chemicals .

Properties

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKKMHGTBYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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